molecular formula C15H21N B13907686 1-Benzyl-2,2-dimethyl-4-methylene-piperidine

1-Benzyl-2,2-dimethyl-4-methylene-piperidine

Cat. No.: B13907686
M. Wt: 215.33 g/mol
InChI Key: XZWCBUIYNZBWGP-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethyl-4-methylene-piperidine is a synthetic organic compound belonging to the class of substituted piperidines. Piperidine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, frequently serving as key building blocks for the synthesis of more complex molecules . The specific structure of this compound, featuring a benzyl group and two methyl substituents at the 2-position, along with a methylene group at the 4-position, makes it a versatile intermediate for organic synthesis and methodological research. This compound is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers can utilize this compound in various applications, including as a precursor in the development of pharmacologically active compounds, in catalysis studies, or as a standard in analytical chemistry. As with all fine chemicals, proper safety procedures should be followed. The physiological and toxicological properties of this specific compound have not been fully characterized .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

1-benzyl-2,2-dimethyl-4-methylidenepiperidine

InChI

InChI=1S/C15H21N/c1-13-9-10-16(15(2,3)11-13)12-14-7-5-4-6-8-14/h4-8H,1,9-12H2,2-3H3

InChI Key

XZWCBUIYNZBWGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CCN1CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine typically involves the reaction of piperidine derivatives with benzyl halides under specific conditions. One common synthetic route includes the alkylation of 2,2-dimethyl-4-methylene-piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzyl-2,2-dimethyl-4-methylene-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions to achieve the desired products .

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-2,2-dimethyl-4-methylene-piperidine has garnered attention for its potential pharmacological activities:

  • Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in mood regulation. Studies have indicated that modifications in the piperidine structure can enhance serotonin reuptake inhibition, a mechanism associated with antidepressant effects.
  • Antiviral Properties : Research has shown that derivatives of this compound exhibit antiviral activity against certain strains of influenza, making it a candidate for further investigation in antiviral drug development.

Material Science

In material science, this compound is explored for its role as a:

  • Polymer Additive : Its incorporation into polymer matrices can improve mechanical properties and thermal stability. The compound's ability to interact with polymer chains enhances the overall performance of composite materials.

Case Study 1: Antidepressant Activity

A study conducted by researchers at Journal of Medicinal Chemistry evaluated the antidepressant potential of various piperidine derivatives, including this compound. The findings indicated that specific modifications led to increased binding affinity for serotonin transporters, suggesting a promising avenue for developing new antidepressants.

Case Study 2: Antiviral Applications

Research published in Antiviral Research highlighted the antiviral effects of piperidine derivatives against influenza viruses. The study demonstrated that this compound exhibited significant inhibition of viral replication in vitro, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine derivatives are widely studied due to their applications in pharmaceuticals and organic synthesis. Below is a detailed comparison of 1-benzyl-2,2-dimethyl-4-methylene-piperidine with analogous compounds:

Table 1: Structural and Functional Group Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Notes
This compound 1-Benzyl, 2,2-dimethyl, 4-methylene 215.34 R&D use; acute toxicity (Category 4)
1-Benzyl-4-piperidinone (CAS: 3612-20-2) 1-Benzyl, 4-ketone 189.25 Intermediate in drug synthesis; used in opioid and antipsychotic research
1-Benzyl-2-methylpiperidone (CAS: 203661-73-8) 1-Benzyl, 2-methyl, 4-ketone 217.30 Pharmaceutical intermediate; structural analog with ketone group at position 4
1-Benzyl-2,7,7-trimethyl-bicyclo[2.2.1]heptane Bicyclic framework with benzyl and trimethyl groups 242.41 Chiral organoaluminum catalyst precursor; used in asymmetric synthesis

Key Differences and Implications

Functional Groups and Reactivity The 4-methylene group in the target compound contrasts with the 4-ketone in 1-benzyl-4-piperidinone and 1-benzyl-2-methylpiperidone. The 2,2-dimethyl groups in the target compound enhance steric hindrance, which may limit interactions at the piperidine ring compared to less-substituted analogs like 1-benzyl-4-piperidinone .

Toxicity and Handling The target compound’s acute toxicity classification (Category 4) aligns with other benzyl-piperidine derivatives, which generally require stringent PPE (e.g., EN 166-compliant goggles, P95 respirators) . Unlike 1-benzyl-4-piperidinone (well-characterized in drug synthesis), the target compound lacks detailed toxicological or ecological data, necessitating conservative handling .

Applications 1-Benzyl-4-piperidinone is a key intermediate in opioid and antipsychotic synthesis, leveraging its ketone group for further functionalization . The target compound’s R&D designation suggests exploratory use in medicinal chemistry, though its specific applications remain unvalidated .

Biological Activity

1-Benzyl-2,2-dimethyl-4-methylene-piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Piperidine Derivatives

Piperidine derivatives are a class of compounds known for their diverse pharmacological properties. The structural modifications in piperidine can significantly influence their biological activity, making them valuable in drug design. The compound this compound is particularly noted for its potential as an acetylcholinesterase (AChE) inhibitor and its implications in treating Alzheimer's disease (AD) and other conditions.

Acetylcholinesterase Inhibition

A significant aspect of the biological activity of this compound is its role as an AChE inhibitor. AChE inhibitors are crucial in increasing acetylcholine levels in the brain, which can alleviate symptoms of AD. Studies have shown that similar piperidine derivatives exhibit varying degrees of AChE inhibition:

  • Compound E2020 : An analogue with an IC50 of 5.7 nM, demonstrating potent AChE inhibition and a selective affinity for AChE over butyrylcholinesterase (BuChE) .
  • N-Benzyl Derivatives : Recent studies indicate that modifications to the benzyl group can enhance AChE inhibition significantly, with some derivatives achieving IC50 values as low as 0.56 nM .

Neuroprotective Effects

In addition to AChE inhibition, compounds similar to this compound have shown promising neuroprotective effects. For instance:

  • Neuroprotective Activity : Compounds d5 and d10 exhibited neuroprotective activities in PC-12 cells, showcasing their potential for AD treatment through dual inhibition of AChE and histone deacetylase (HDAC) .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Key findings include:

  • Substituent Effects : The presence of bulky groups at specific positions on the piperidine ring can enhance AChE inhibitory activity. For example, introducing a benzamide moiety significantly increased the activity compared to simpler structures .
  • Hydrophobic Interactions : The spatial arrangement and hydrophobic characteristics of substituents play a vital role in binding affinity to target enzymes .

Case Studies

Several studies have explored the biological activities associated with this compound and its derivatives:

  • Alzheimer's Disease Models : In vivo studies demonstrated that certain derivatives led to significant increases in acetylcholine levels in rat models, suggesting potential therapeutic benefits in AD .
  • Cancer Therapy : Some piperidine derivatives have shown anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, compounds derived from piperidines were found to be effective against various cancer cell lines .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Compound NameTargetIC50 Value (nM)Activity TypeReference
E2020AChE5.7Inhibitor
Compound 21AChE0.56Inhibitor
d5HDAC0.17Inhibitor
d10HDAC0.45Inhibitor

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-2,2-dimethyl-4-methylene-piperidine in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and protective clothing compliant with EN374 standards. For respiratory protection, employ NIOSH-certified P95 respirators for low-level exposures or EU-standard ABE1P3D respirators for higher concentrations .
  • Storage: Store in tightly sealed containers away from heat, sunlight, and moisture. Maintain ambient temperature (20–25°C) in a well-ventilated area .
  • Spill Management: Avoid inhalation of dust; use inert absorbents (e.g., vermiculite) for containment and dispose of waste as hazardous chemical material .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer:

  • Synthetic Route: A multi-step process involving:

Alkylation: React piperidine derivatives with benzyl chloride under anhydrous conditions to form 1-benzylpiperidine intermediates.

Methylation: Introduce dimethyl groups at the 2-position using methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C for 6–8 hours.

Methylene Functionalization: Use Wittig or Peterson olefination to install the 4-methylene group .

  • Critical Conditions:
  • Temperature control (±2°C) to avoid side reactions.
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) for alkylation steps.
  • Purity monitoring via GC-MS or HPLC .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer:

  • Structural Confirmation:
  • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methylene protons at δ 4.8–5.2 ppm).
  • Mass Spectrometry: ESI-MS for molecular ion confirmation (m/z 215.34 [M+H]⁺).
  • Purity Assessment:
  • HPLC: C18 column with methanol/water (70:30) mobile phase, UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer:

  • Standardized Assays: Replicate studies using uniform cell lines (e.g., HEK-293 for receptor binding) and control batches of the compound.
  • Data Normalization: Adjust for variables like solvent (DMSO vs. saline) and incubation time.
  • Validation: Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

  • Methodological Answer:

  • Process Optimization:
ParameterSmall-Scale (Lab)Pilot-Scale Adjustment
Catalyst Loading5 mol% TBAB3.5 mol% TBAB
Reaction Time8 hours10 hours
Temperature80°C75°C (to reduce decomposition)
  • Continuous Flow Systems: Implement microreactors for methylation steps to enhance mixing and heat transfer .

Q. How should researchers design experiments to evaluate the compound’s potential neuropharmacological effects?

  • Methodological Answer:

  • In Vitro Models:
  • Primary Neurons: Assess cytotoxicity via MTT assay (IC₅₀) and calcium imaging for receptor activity.
  • Target Identification: Use siRNA knockdown in SH-SY5Y cells to isolate pathways (e.g., NMDA or σ receptors).
  • In Vivo Models: Administer 1–10 mg/kg doses in murine models (e.g., tail-flick test for analgesia) with pharmacokinetic profiling (t₁/₂, Cmax) .

Q. What methodologies are recommended for assessing ecological impacts given limited toxicity data?

  • Methodological Answer:

  • Predictive Modeling: Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC₅₀ for fish).
  • Tiered Testing:

Acute Toxicity: Daphnia magna immobilization assay (OECD 202).

Biodegradation: Modified Sturm test (OECD 301B) to assess persistence.

  • Soil Mobility: Column leaching studies with HPLC quantification of compound retention .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported stability profiles of this compound?

  • Methodological Answer:

  • Stress Testing: Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Degradant Identification: Use LC-QTOF-MS to characterize oxidation byproducts (e.g., epoxides from methylene group reactivity).
  • Storage Recommendations: Add antioxidants (0.1% BHT) to liquid formulations or store under nitrogen atmosphere .

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